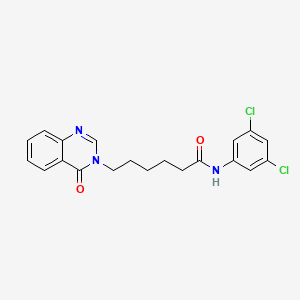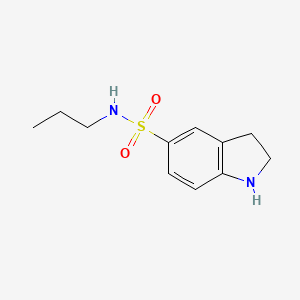![molecular formula C19H17N5O2S B12128590 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12128590.png)
2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a sulfanyl group, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Construction of the Isoindole-Dione Core: The isoindole-dione structure is formed through a cyclization reaction involving an anhydride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular signaling pathways. The isoindole-dione core can interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole-5-thiol: Similar in having a tetrazole ring and a sulfanyl group.
2,3-dihydro-1H-isoindole-1,3-dione: Shares the isoindole-dione core structure.
Phenylsulfanylbutyl derivatives: Compounds with similar sulfanyl and butyl groups.
Uniqueness
2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-(1-phenyltetrazol-5-yl)sulfanylbutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17N5O2S/c25-17-15-10-4-5-11-16(15)18(26)23(17)12-6-7-13-27-19-20-21-22-24(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
YLCBIBDJLRURPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)




![3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)

![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide](/img/structure/B12128566.png)
![3,4-dichloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B12128568.png)
![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydr oxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12128573.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide](/img/structure/B12128581.png)

![2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester](/img/structure/B12128592.png)
![3,4-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128597.png)
